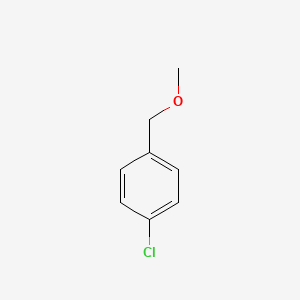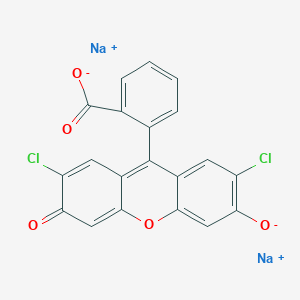
2',7'-Diclorofluoresceína Sal de Sodio
Descripción general
Descripción
2’,7’-Dichlorofluorescein Sodium Salt is a fluorescent dye widely used in scientific research. It is known for its ability to detect reactive oxygen species, study enzyme activity, and analyze cell signaling pathways. This compound is particularly valuable due to its versatile nature, enabling its application in various laboratory experiments, including cell culture, protein purification, and bioassays .
Aplicaciones Científicas De Investigación
2’,7’-Dichlorofluorescein Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent indicator in various chemical assays and reactions.
Biology: The compound is employed to detect reactive oxygen species, study enzyme activity, and analyze cell signaling pathways.
Medicine: It is used in research to study oxidative stress and its effects on cells and tissues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,7’-Dichlorofluorescein Sodium Salt typically involves the chlorination of fluorescein. The process begins with the reaction of fluorescein with chlorine gas in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 7 positions of the fluorescein molecule.
Industrial Production Methods: In industrial settings, the production of 2’,7’-Dichlorofluorescein Sodium Salt follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its sodium salt form .
Análisis De Reacciones Químicas
Types of Reactions: 2’,7’-Dichlorofluorescein Sodium Salt undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its non-fluorescent form, which can then be re-oxidized to regenerate the fluorescent species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other reactive oxygen species are commonly used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms.
Major Products Formed:
Oxidation: The major product is the oxidized form of 2’,7’-Dichlorofluorescein Sodium Salt, which exhibits fluorescence.
Reduction: The reduced form of the compound, which is non-fluorescent.
Substitution: Substituted derivatives of the compound, depending on the nucleophile used.
Mecanismo De Acción
2’,7’-Dichlorofluorescein Sodium Salt exerts its effects through its ability to fluoresce upon oxidation. The compound is initially non-fluorescent but becomes highly fluorescent when oxidized by reactive oxygen species. This property makes it an excellent probe for detecting oxidative stress and measuring reactive oxygen species levels in cells. The molecular targets and pathways involved include various cellular enzymes and signaling molecules that generate or respond to reactive oxygen species .
Comparación Con Compuestos Similares
Fluorescein: A widely used fluorescent dye with similar applications but lacks the chlorine substitutions.
2’,7’-Dichlorodihydrofluorescein Diacetate: A derivative that is used as a cell-permeable probe for detecting intracellular reactive oxygen species.
Dichlorofluorescein: Another similar compound used in various fluorescence-based assays.
Uniqueness: 2’,7’-Dichlorofluorescein Sodium Salt is unique due to its specific chlorination at the 2 and 7 positions, which enhances its fluorescence properties and makes it particularly sensitive to reactive oxygen species. This specificity allows for more accurate and reliable detection of oxidative stress in various biological and chemical systems .
Propiedades
IUPAC Name |
disodium;2-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2O5.2Na/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26;;/h1-8,23H,(H,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSVOWHDMGIUKH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)Cl)[O-])Cl)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Cl2Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435171 | |
| Record name | Disodium 2-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80471-69-8 | |
| Record name | Disodium 2-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


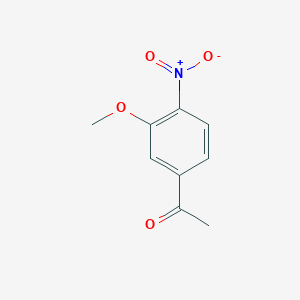

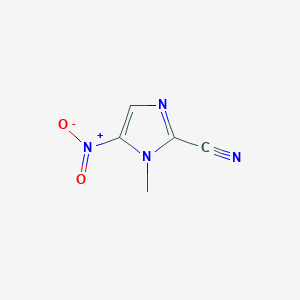



![1H-Cyclopenta[l]phenanthrene](/img/structure/B1589805.png)

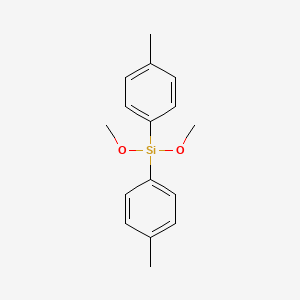


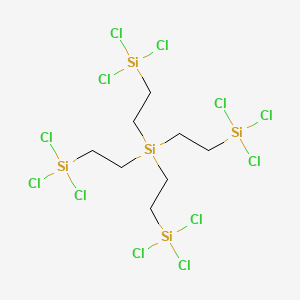
![Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/new.no-structure.jpg)
